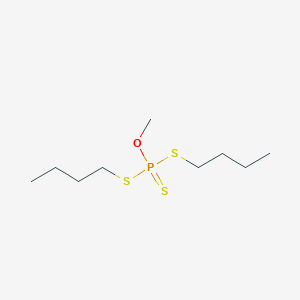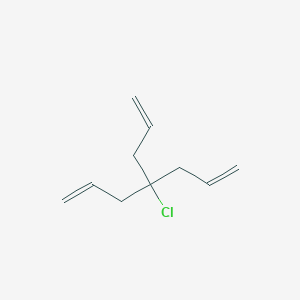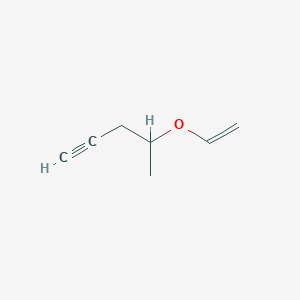
4-(Ethenyloxy)pent-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethenyloxy)pent-1-yne is an organic compound characterized by the presence of both an alkyne and an ether functional group. Its molecular formula is C7H10O, and it is known for its unique reactivity due to the presence of these functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Ethenyloxy)pent-1-yne can be synthesized through various methods. One common approach involves the alkylation of acetylide anions. This method typically uses a strong base, such as sodium amide (NaNH2), to deprotonate a terminal alkyne, forming an acetylide anion. This anion then reacts with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Ethenyloxy)pent-1-yne undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Alkyl halides and strong nucleophiles, such as sodium hydride (NaH), are often used.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted ethers.
Scientific Research Applications
4-(Ethenyloxy)pent-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Ethenyloxy)pent-1-yne involves its reactivity with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds. The ether group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. These reactions are facilitated by the compound’s ability to act as both a nucleophile and an electrophile .
Comparison with Similar Compounds
Similar Compounds
4-Pentyn-1-ol: Similar in structure but contains a hydroxyl group instead of an ether group.
1-Pentyne: Contains only an alkyne group without the ether functionality.
4-Penten-1-yne: Contains both an alkyne and an alkene group.
Uniqueness
4-(Ethenyloxy)pent-1-yne is unique due to the presence of both an alkyne and an ether group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications .
Properties
CAS No. |
18669-07-3 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
4-ethenoxypent-1-yne |
InChI |
InChI=1S/C7H10O/c1-4-6-7(3)8-5-2/h1,5,7H,2,6H2,3H3 |
InChI Key |
IPKYBZWJAKIENH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


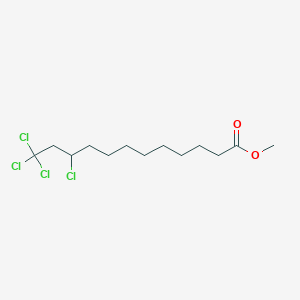
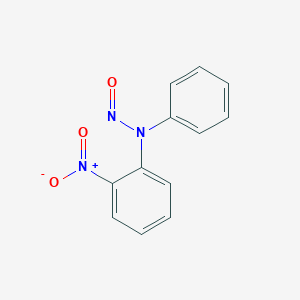
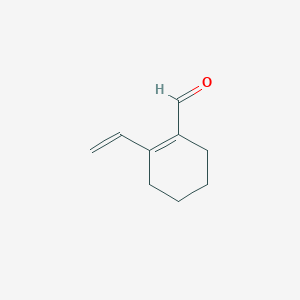
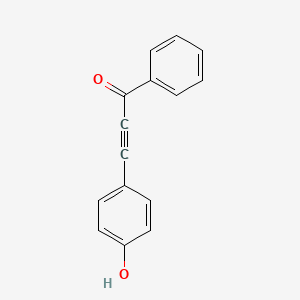
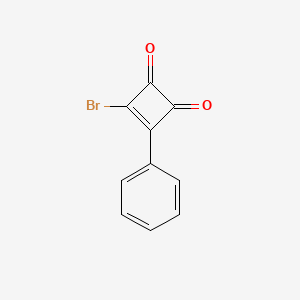
![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)
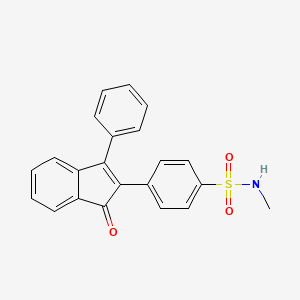
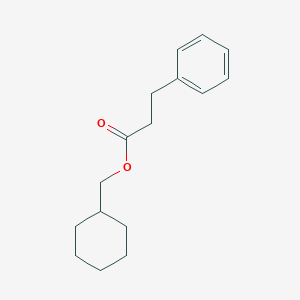
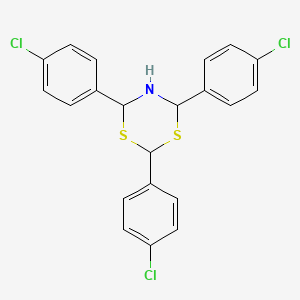
![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)
